3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
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Overview
Description
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is an organic compound that features a fluorine atom, a methoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Methoxylation: The aniline derivative is reacted with 4-methoxybenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the aniline moiety.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-fluorinated or modified aniline derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenyl isocyanate: Another fluorinated aromatic compound with different functional groups.
4-Methoxyphenylboronic acid: A related compound used in Suzuki-Miyaura cross-coupling reactions.
Tri(3-fluoro-4-methoxy-N-(4-methoxyphenyl)aniline) triphenylamine: A compound with similar structural features used in materials science.
Uniqueness
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields, including organic synthesis and materials science.
Properties
IUPAC Name |
3-fluoro-2-[(4-methoxyphenyl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-17-11-7-5-10(6-8-11)9-18-14-12(15)3-2-4-13(14)16/h2-8H,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPCWIKMQSVSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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